![molecular formula C19H20FN3 B1464832 2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole CAS No. 889868-67-1](/img/structure/B1464832.png)
2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole
Vue d'ensemble
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific compound you’re asking about has additional functional groups attached, including a piperazine ring and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a central indole moiety, a piperazine ring, and a fluorophenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reactants present. Indole compounds are known to undergo electrophilic substitution reactions . The presence of the piperazine and fluorophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and colorless . The presence of the fluorophenyl and piperazine groups may influence properties such as solubility, melting point, and boiling point.Applications De Recherche Scientifique
Synthesis and Evaluation for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, have been explored for their potency and selectivity at D2-like receptors. These compounds, exemplified in several antipsychotic agents, have shown that specific arylalkyl moieties can enhance the binding affinity's selectivity and potency at these receptors. The study emphasizes the composite structure's role in dictating these properties rather than the predictability of specific effects of the arylalkyl groups (Sikazwe et al., 2009).
DNA Binding and Analysis
The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA, has been extensively used as a fluorescent DNA stain. Its derivatives, including those related to N-methyl piperazine, find applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This review underlines the utility of these compounds in scientific research and drug design, providing a model for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).
Hepatic Protection Roles
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation through multiple mechanisms. This review highlights the importance of indoles in hepatic protection, emphasizing their potential for therapeutic application in treating liver diseases (Wang et al., 2016).
Piperazine Derivatives in Drug Design
Piperazine, a significant heterocycle in drug design, is found in various therapeutic agents, including antipsychotic, antidepressant, anticancer, and antiviral drugs. This review discusses the flexibility of piperazine-based molecules in drug discovery, emphasizing the importance of substituent modification on the piperazine ring to impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It highlights the broad potential of piperazine entities in medicinal chemistry and drug development (Rathi et al., 2016).
Indole Synthesis and Classification
A review on indole synthesis presents a framework for classifying all indole syntheses, emphasizing the diverse strategies for indole construction. This comprehensive overview serves as a basis for understanding and categorizing methods for synthesizing indoles, facilitating the identification of novel approaches and the current state of the art in this area. Such classifications support the rational design of new indole-based compounds with potential therapeutic applications (Taber & Tirunahari, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context of the biological system.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c20-16-5-7-18(8-6-16)23-11-9-22(10-12-23)14-17-13-15-3-1-2-4-19(15)21-17/h1-8,13,21H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYQIDBJKFRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3N2)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
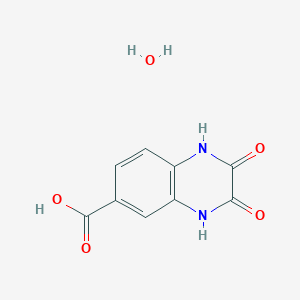
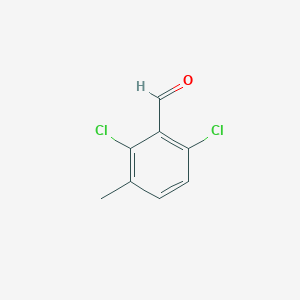
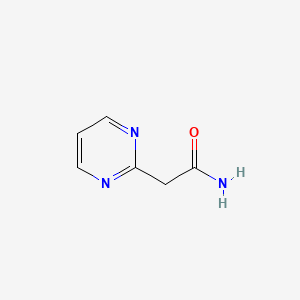
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
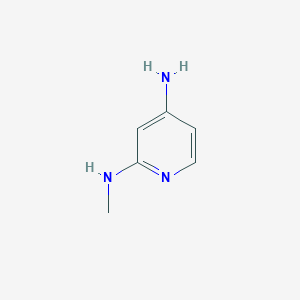
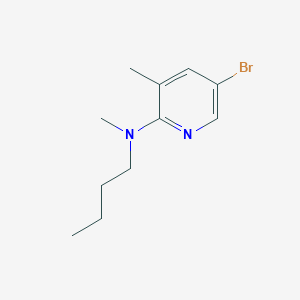
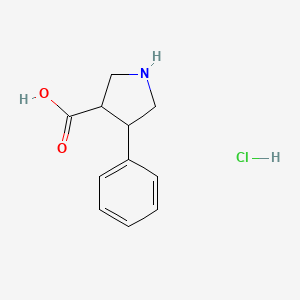
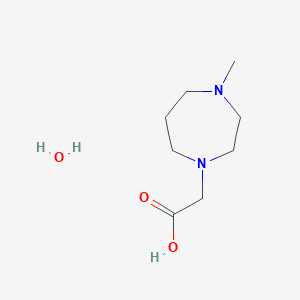
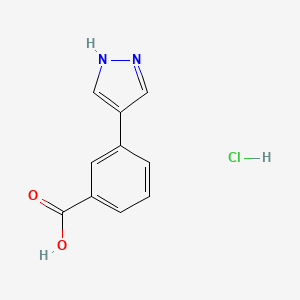
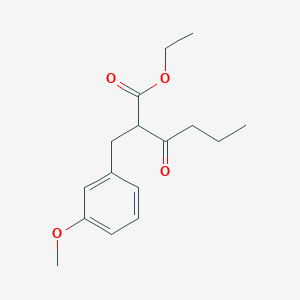
![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)